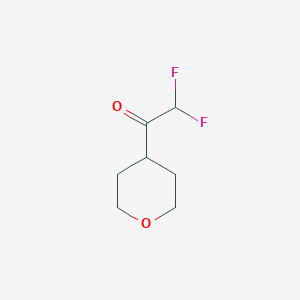

2,2-Difluoro-1-(oxan-4-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

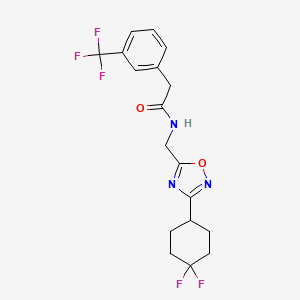

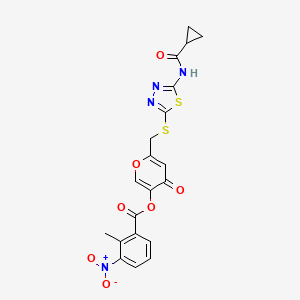

2,2-Difluoro-1-(oxan-4-yl)ethanone, also known as 2,2-difluoro-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one, is a chemical compound with the molecular formula C7H10F2O2 . It has a molecular weight of 164.15 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10F2O2/c8-7(9)6(10)5-1-3-11-4-2-5/h5,7H,1-4H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .科学的研究の応用

Asymmetric Synthesis and Enantioselective Reduction

Research into the asymmetric synthesis and enantioselective reduction using similar difluoro compounds has provided valuable insights. For instance, the selective conversion of 2,2,2-trifluoro-1-furan-2-yl-ethanone into oximes and oxime ethers, followed by oxazaborolidine-catalyzed enantioselective reduction, yielded both enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine with high enantiomeric excess. This process underscores the compound's utility in synthesizing chiral building blocks for further chemical synthesis (Demir, Seşenoğlu, & Gerçek-Arkin, 2001).

Reformatsky Reactions in Aqueous Media

The utility of 2,2-difluoro compounds in Reformatsky reactions has been demonstrated. For example, new 2,2-difluoro 2-halo-1-furan-2-yl ethanones were synthesized and reacted with various aldehydes using indium metal in aqueous media, yielding α,α-difluoro-β-hydroxy ketones. This highlights the compound's role in creating valuable intermediates for organic synthesis (Chung, Higashiya, & Welch, 2001).

Fluorine-containing Ligand Synthesis for Ion Detection

The design and synthesis of fluorine-containing ligands demonstrate the compound's potential in creating sensitive and selective detectors for metal ions. An example is the synthesis of an Eu3+ ion-based lanthanide complex using a β-diketone with a trifluorinated alkyl group for the detection of Al3+ ions, showcasing the application in analytical chemistry (Yu, Hou, Bai, Shao, & Niu, 2017).

Oxidation Reactions Using Oxone

The oxidation of organotrifluoroborates using Oxone has been explored, with various aryl-, heteroaryl-, alkenyl-, and alkyltrifluoroborates converted into their corresponding oxidized products. This method demonstrates tolerance to a broad range of functional groups and complete stereospecificity in certain cases, indicating its versatility in organic synthesis (Molander & Cavalcanti, 2011).

特性

IUPAC Name |

2,2-difluoro-1-(oxan-4-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2/c8-7(9)6(10)5-1-3-11-4-2-5/h5,7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQRITGOEAWJSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide](/img/structure/B2920009.png)

![3-Pyridin-3-yl-6-(4-pyrrolidin-1-ylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2920012.png)

![4-benzyl-1-(3-{4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2920016.png)

![2,5-difluorobenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2920021.png)

![8-[(2-Furylmethyl)thio]-5-nitroquinoline](/img/structure/B2920028.png)

![N1-(4-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2920030.png)